molecular formula C9H15NO3 B010248 tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 171919-76-9

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No. B010248
M. Wt: 185.22 g/mol
InChI Key: OPQMXTJLDQEDTI-LURJTMIESA-N
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Description

“tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate” is a chemical compound of interest in synthetic organic chemistry due to its structural complexity and potential utility in various chemical transformations. The compound features a tert-butyl group attached to a 2S-configured 2-methyl-3-oxoazetidine-1-carboxylate structure, indicative of its potential as a building block in pharmaceutical and material science research.

Synthesis Analysis

The synthesis of related compounds often involves multistep organic reactions, including cyclization and functional group transformations. For example, compounds with similar structural features have been synthesized through intramolecular lactonization reactions from corresponding precursors, showcasing the methods to construct complex cyclic structures from simpler starting materials (Moriguchi et al., 2014).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's reactivity and properties. X-ray crystallography is a common technique for this purpose. For instance, related bicyclic compounds have been characterized to reveal monoclinic space group structures, providing insights into molecular configurations and solid-state arrangements (Moriguchi et al., 2014).

Scientific Research Applications

Environmental Impact and Removal Techniques

Synthetic phenolic antioxidants, related to the chemical family of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, have been extensively studied for their environmental presence, human exposure, and toxicity. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and human tissues. Studies suggest the importance of developing novel antioxidants with lower toxicity and environmental persistence, highlighting a focus on reducing potential pollution sources (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Fate in Environmental Systems

The degradation and fate of related ethers, such as methyl tert-butyl ether (MTBE), in soil and groundwater have been the subject of extensive research, considering their widespread use as fuel additives. These studies provide insights into the microbial degradation pathways and the challenges associated with the bioremediation of such compounds. They highlight the potential for aerobic biodegradation as a means to mitigate environmental contamination, relevant for compounds with similar structures and properties (S. Thornton et al., 2020).

Technological Applications in Material Synthesis

Research into the synthetic routes of complex molecules, such as vandetanib, showcases the utility of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate in pharmaceutical manufacturing. These synthetic methodologies, involving steps like substitution and cyclization, underline the compound's role in the development of industrial-scale synthesis processes for therapeutic agents, suggesting its broader applications in chemical synthesis (W. Mi, 2015).

Adsorption and Purification Technologies

Studies on the removal of MTBE, a related ether, from the environment through adsorption techniques, offer a glimpse into the potential for applying similar methods to tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate. These techniques, utilizing various adsorbents such as activated carbon and resins, emphasize the importance of developing efficient and green technologies for purifying water and other matrices from contaminants with similar properties (M. Vakili et al., 2017).

properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMXTJLDQEDTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Synthesis routes and methods

Procedure details

(3-Diazo-1-methyl-2-oxo-propyl)-carbamic acid tert-butyl ester (0.250 g, 1.17 mmol) was dissolved in anhydrous DCM (6 mL) and Et3N (1.18 mg, 0.012 mmol) was added. The reaction mixture was cooled to 0° C. and rhodium (II) acetate (0.010 g, 0.023 mmol) was added. The reaction mixture was stirred at 0° C. for 1 h then concentrated in vacuo to give 2-methyl-3-oxo-azetidine-1-carboxylic acid tert-butyl ester, which was used in the next step without further purification. TLC (eluting with 20% EtOAc/heptane) Rf=0.3.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 mg
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three

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